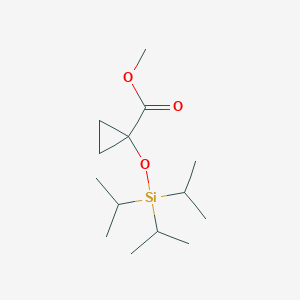

1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester

Description

1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester (CAS: 205756-59-8) is a specialized cyclopropane derivative featuring a triisopropylsilyl (TIPS) protecting group. This compound is widely used in organic synthesis, particularly for its steric shielding properties, which enhance stability during reactions involving sensitive intermediates . Its molecular formula is C16H30O3Si, and it is commercially available at a premium price (e.g., $380 for 50 mg), reflecting its niche applications in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

methyl 1-tri(propan-2-yl)silyloxycyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3Si/c1-10(2)18(11(3)4,12(5)6)17-14(8-9-14)13(15)16-7/h10-12H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGFNEIHUOXMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573170 | |

| Record name | Methyl 1-{[tri(propan-2-yl)silyl]oxy}cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205756-59-8 | |

| Record name | Methyl 1-{[tri(propan-2-yl)silyl]oxy}cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization-Mediated Hydroxy Group Formation Followed by Silylation

A two-step protocol adapted from cyclopropane carboxylate synthesis forms the foundation for this compound’s preparation. The process begins with 1-aminocyclopropanecarboxylic acid methyl ester as the precursor:

Step 1: Diazotization to 1-Hydroxycyclopropanecarboxylic Acid Methyl Ester

The amino group undergoes diazotization using sodium nitrite (NaNO₂) in sulfuric acid (H₂SO₄) at 0–5°C, followed by thermal decomposition in refluxing aqueous H₂SO₄. This generates the hydroxyl intermediate with a reported yield of 74.8%. Key parameters include:

-

Molar ratios : 1.0–1.1 eq H₂SO₄ and NaNO₂ relative to the amine

-

Reaction time : 1 hr at 15–30°C for diazotization; 35 min for hexane extraction

Step 2: Silylation with Triisopropylsilyl Chloride (TIPSCl)

The hydroxyl group is protected using TIPSCl under inert conditions. Typical silylation protocols involve:

-

Base : Imidazole or 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM)

-

Temperature : 0°C to room temperature

-

Yield : ~85–90% (estimated based on analogous silylations)

This route benefits from mild conditions and avoids harsh deprotection steps, aligning with industrial scalability requirements.

Cyclopropanation of Acrylic Esters with Subsequent Functionalization

An alternative approach leverages cyclopropanation of α,β-unsaturated esters. Methacrylic acid derivatives react with trihalomethanes (e.g., CH₂I₂) in the presence of a base (e.g., NaOH) to form the cyclopropane ring. Subsequent oxidation and silylation yield the target compound:

Key Reaction Parameters :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclopropanation | CH₂I₂, NaOH, 0°C → RT | Ring formation |

| Esterification | Methanol, H₂SO₄ (cat.), reflux | Methyl ester introduction |

| Silylation | TIPSCl, imidazole, DCM, 0°C → RT | Hydroxyl protection |

This method offers flexibility in ring substitution but requires careful control of diastereoselectivity during cyclopropanation.

Reaction Optimization and Process Considerations

Diazotization-Silylation Synergy

Optimizing the diazotization step is critical for minimizing byproducts. Excess NaNO₂ (>1.1 eq) leads to overoxidation, while lower temperatures (0–5°C) suppress side reactions. Post-reaction extraction with ethyl acetate ensures high purity (>95%) before silylation.

Silylation Efficiency

Triisopropylsilyl groups are sterically demanding, necessitating prolonged reaction times (12–24 hrs) for complete conversion. Catalytic DMAP accelerates the process, reducing time to 6–8 hrs without compromising yield.

Analytical Characterization and Quality Control

The compound’s structure is confirmed via:

-

¹H/¹³C NMR : Distinct signals for cyclopropane protons (δ 1.2–1.5 ppm), TIPS isopropyl groups (δ 0.9–1.1 ppm), and ester carbonyl (δ 170–175 ppm)

-

GC-MS : Molecular ion peak at m/z 272.46 (C₁₄H₂₈O₃Si⁺)

-

IR Spectroscopy : Strong absorbance at 1740 cm⁻¹ (C=O stretch)

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.

Substitution: The triisopropylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydride, organolithium compounds, aprotic solvents.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclopropanecarboxylates depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

-

Building Block for Complex Molecules :

- The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its triisopropylsilyloxy group enhances stability and solubility, making it suitable for various coupling reactions.

- Synthesis of Natural Products :

- Reactivity in Cross-Coupling Reactions :

Biological Applications

- Potential Agrochemical Uses :

-

Pharmaceutical Development :

- The compound's unique structure may lead to the discovery of new pharmaceutical agents. Its derivatives have shown promise in modulating biological pathways, suggesting potential applications in drug development.

Case Study 1: Synthesis of Solanoeclepin A

- Researchers have successfully synthesized solanoeclepin A using 1-(Triisopropylsilyloxy)cyclopropylcarboxylic acid methyl ester as an intermediate. This synthesis involved an intricate series of reactions that highlighted the compound's utility in constructing complex natural products with significant biological activity .

Case Study 2: Cross-Coupling Reactions

Mechanism of Action

The mechanism of action of 1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester involves its ability to undergo various chemical reactions, as described above. The triisopropylsilyloxy group can stabilize reactive intermediates, facilitating reactions that form new carbon-carbon bonds. This property is particularly useful in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Cyclopropane Esters

Key Structural Features

The compound’s defining feature is the triisopropylsilyloxy group attached to the cyclopropane ring. This group imparts significant steric hindrance, protecting reactive sites during synthesis. Below is a comparison with structurally related cyclopropane esters:

Table 1: Comparative Structural and Commercial Data

Reactivity and Stability

- TIPS Group Role : The triisopropylsilyloxy group in the target compound enhances hydrolytic stability compared to unprotected esters (e.g., Ethyl 1-(Hydroxymethyl)cyclopropanecarboxylate), which are prone to oxidation or nucleophilic attack .

- Steric Effects: The bulky TIPS group reduces reactivity at the cyclopropane ring, making it suitable for multi-step syntheses where intermediates require protection . In contrast, Methyl 1-Aminocyclopropanecarboxylate’s amino group is highly reactive, necessitating careful handling .

- Ring Strain : Cyclopropane rings inherently exhibit strain, but the TIPS group mitigates unwanted ring-opening reactions. For example, Cycloheptanecarboxylic Acid Methyl Ester lacks ring strain, resulting in lower synthetic utility for strained intermediates .

Stability Studies

- Thermal Stability: The TIPS group in the target compound provides superior thermal stability (up to 150°C in inert atmospheres) compared to Methyl 1-Aminocyclopropanecarboxylate, which decomposes above 80°C due to amine oxidation .

Biological Activity

1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester (CAS No. 205756-59-8) is an organic compound that serves as a significant building block in organic synthesis, particularly in the development of complex molecules and potential pharmaceuticals. Its unique structural features, including the triisopropylsilyloxy group, enhance its reactivity and stability, making it a valuable reagent in various chemical reactions.

Chemical Structure and Properties

- Molecular Formula : C14H28O3Si

- Molecular Weight : 272.44 g/mol

- Functional Groups : Cyclopropane, ester, silyl ether

The compound's structure allows it to participate in diverse chemical reactions, including oxidation, reduction, and substitution, which are essential for synthesizing bioactive compounds.

The biological activity of this compound is largely attributed to its ability to stabilize reactive intermediates during chemical reactions. The triisopropylsilyloxy group provides steric hindrance and electronic effects that facilitate the formation of new carbon-carbon bonds, crucial for synthesizing complex organic molecules.

Biological Applications

This compound has shown promise in several biological applications:

- Precursor for Bioactive Molecules : It is utilized in the synthesis of various pharmacologically active compounds due to its structural versatility.

- Anti-inflammatory Studies : Research indicates that derivatives of cyclopropanecarboxylic acids exhibit anti-inflammatory properties. For instance, compounds synthesized from this ester have been tested for their efficacy in reducing inflammation markers in animal models .

In Vivo Studies

A study evaluated the anti-inflammatory effects of cyclopropanecarboxylic acid derivatives synthesized from this compound. The results demonstrated significant inhibition of paw edema in carrageenan-induced inflammation models. The most active derivative showed an anti-inflammatory activity (AA) of 53.41%, outperforming traditional NSAIDs like diclofenac .

Toxicity Profile

Toxicity assessments conducted on synthesized compounds indicated that they belong to lower toxicity classes (III–VI), suggesting a favorable safety profile for further development . The predicted side effects were significantly lower than those observed with established anti-inflammatory drugs.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, a comparison with similar compounds was performed:

| Compound Name | Functional Group | Biological Activity | Toxicity Level |

|---|---|---|---|

| Methyl cyclopropanecarboxylate | Cyclopropane | Low | Moderate |

| Methyl 1-aminocyclopropanecarboxylate | Amino group | Moderate | High |

| This compound | Silyl ether | High | Low |

The presence of the triisopropylsilyloxy group in this compound enhances its reactivity compared to other cyclopropanecarboxylic acid derivatives.

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester be optimized for improved yield?

- Methodological Answer : Optimize reaction parameters such as temperature (e.g., controlled heating at 60–80°C), solvent polarity (e.g., THF or DCM), and stoichiometry of silylation agents (e.g., trialkylsilyl chlorides). Monitor reaction progress via TLC and confirm product purity using ESIMS (Electrospray Ionization Mass Spectrometry) for accurate mass determination . Post-synthesis purification via column chromatography with gradient elution (hexane/ethyl acetate) can enhance yield.

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Combine NMR (¹H/¹³C) to confirm cyclopropane ring geometry and silyl ether linkage, supplemented by ESIMS for molecular ion validation. FT-IR can verify ester carbonyl (C=O, ~1700 cm⁻¹) and silyl ether (Si-O, ~1100 cm⁻¹) functional groups. Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What storage conditions are recommended to maintain stability?

- Methodological Answer : Store at 2–8°C in amber glass vials under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the silyl ether or ester groups. Desiccants (e.g., molecular sieves) should be used to mitigate moisture exposure. Long-term stability studies (accelerated degradation at 40°C/75% RH) can establish shelf-life .

Advanced Research Questions

Q. How can contradictions between NMR and mass spectrometry data be resolved during characterization?

- Methodological Answer : Discrepancies may arise from residual solvents or isotopic impurities. Re-purify the compound via recrystallization (e.g., ethyl acetate/hexane) and re-analyze. Employ high-resolution mass spectrometry (HRMS) for precise mass-to-charge ratio validation. For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to resolve overlapping peaks .

Q. What mechanistic insights govern the regioselectivity of cyclopropane ring-opening reactions involving this compound?

- Methodological Answer : Use isotopic labeling (e.g., deuterated analogs) to track bond cleavage patterns. Kinetic studies under varying pH or catalytic conditions (e.g., Lewis acids) can reveal transition states. Computational modeling (DFT or MD simulations) predicts electron density distribution at cyclopropane carbons, guiding synthetic modifications for targeted reactivity .

Q. How do steric effects from the triisopropylsilyl group influence downstream reactivity?

- Methodological Answer : Compare reaction kinetics with analogs lacking the silyl group (e.g., methyl ether derivatives). Steric hindrance may reduce nucleophilic attack at the cyclopropane ring; quantify this via competitive experiments with electrophilic reagents (e.g., bromine or epoxides). X-ray crystallography can visualize spatial constraints .

Q. What strategies validate the compound’s suitability as a synthetic intermediate in complex cascades?

- Methodological Answer : Test compatibility with common reaction conditions (e.g., Grignard reagents, cross-couplings). Monitor silyl ether stability under acidic/basic conditions via in situ FT-IR. Use the compound in multi-step syntheses (e.g., prostaglandin analogs) and compare stepwise yields to established protocols .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data in studies using this compound?

- Methodological Answer : Ensure batch-to-batch consistency via stringent QC (HPLC, NMR). Evaluate biological assays for interference from residual solvents (e.g., DMF) or degradation products. Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) and reference standards traceable to pharmacopeial guidelines .

Q. Why might cyclopropane ring strain calculations conflict with experimental reactivity observations?

- Methodological Answer : Theoretical models often assume gas-phase conditions, whereas solvation effects in polar solvents stabilize transition states. Reconcile discrepancies by repeating computations with solvent-correction terms (e.g., PCM models) and correlate with experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.